Structural Differentiation from the Canonical Src Inhibitor PP2 via Substituent Positional Analysis
The target compound differs functionally from the widely-used Src kinase inhibitor PP2 (1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine) by its reversed substitution architecture. The chlorophenyl group is attached at the N1 position instead of C3, and the C4-amino group bears a pyridin-3-ylmethyl substituent . This topological difference is a critical determinant of kinase binding pocket complementarity [1].
| Evidence Dimension | Substituent position and identity |
|---|---|
| Target Compound Data | N1-(4-chlorophenyl); C4-(pyridin-3-ylmethylamino) |
| Comparator Or Baseline | PP2: N1-(tert-butyl); C3-(4-chlorophenyl); C4-(amino) |
| Quantified Difference | Qualitative structural disparity (different substitution pattern) |
| Conditions | Structural comparison based on IUPAC nomenclature |
Why This Matters
Users requiring a pyrazolopyrimidine probe with a predicted selectivity profile distinct from PP2 must specifically procure this compound to avoid misinterpreting biological results based on known Src-family kinase inhibition.
- [1] PubChem. Compound Summary for CID 5326, PP2. National Center for Biotechnology Information. Accessed 2026-05-01. View Source
